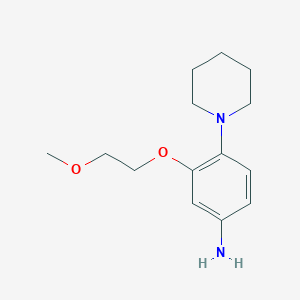
3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline is an organic compound that features a piperidine ring attached to an aniline moiety, which is further substituted with a 2-methoxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-nitroaniline, undergoes a nucleophilic substitution reaction with 2-methoxyethanol to form 4-(2-methoxyethoxy)aniline.
Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Piperidine Ring: The final step involves the reaction of the aniline derivative with piperidine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the aniline or piperidine moieties.
Reduction: Reduced forms of the compound, such as the corresponding amine.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methoxyethoxy)aniline: Lacks the piperidine ring but shares the aniline and 2-methoxyethoxy moieties.
4-(Piperidin-1-yl)aniline: Contains the piperidine ring but lacks the 2-methoxyethoxy group.
3-(2-Ethoxyethoxy)-4-(piperidin-1-yl)aniline: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
Uniqueness
3-(2-Methoxyethoxy)-4-(piperidin-1-yl)aniline is unique due to the combination of the piperidine ring and the 2-methoxyethoxy group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
3-(2-methoxyethoxy)-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C14H22N2O2/c1-17-9-10-18-14-11-12(15)5-6-13(14)16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
Clé InChI |
GNXXVCUDUWEHND-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=CC(=C1)N)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)
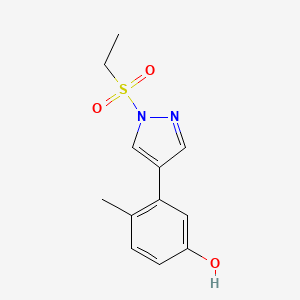
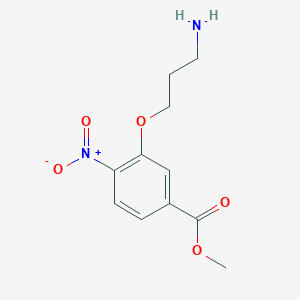




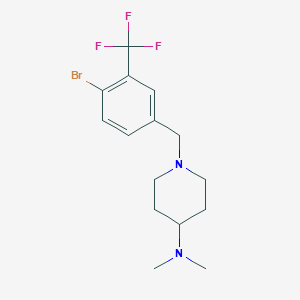
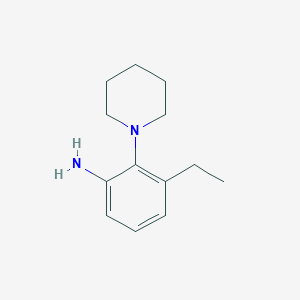
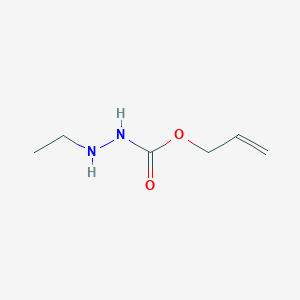

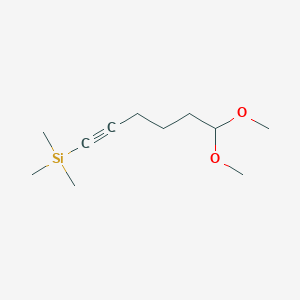
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)

